2-Methylene-oxetane

Lipase inhibition Obesity therapeutics β-Lactone isostere

2-Methylene-oxetane (CAS 32869-14-0) is a four-membered cyclic enol ether containing an exocyclic methylene group, classified within the strain-heightened oxetanes. The combination of inherent oxetane ring strain and the exocyclic double bond imparts a unique reactivity profile distinct from simple oxetanes and β-lactones.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 32869-14-0
Cat. No. B1253755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-oxetane
CAS32869-14-0
Synonyms2-methyleneoxetane
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC=C1CCO1
InChIInChI=1S/C4H6O/c1-4-2-3-5-4/h1-3H2
InChIKeyJMVVGKJWOLWVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-oxetane (CAS 32869-14-0): A Strain-Heightened Oxetane Scaffold for Differentiated Reactivity


2-Methylene-oxetane (CAS 32869-14-0) is a four-membered cyclic enol ether containing an exocyclic methylene group, classified within the strain-heightened oxetanes [1]. The combination of inherent oxetane ring strain and the exocyclic double bond imparts a unique reactivity profile distinct from simple oxetanes and β-lactones [1]. First synthesized via Paternò-Büchi reactions of allenes and later accessed reliably through dimethyltitanocene-mediated methylenation of β-lactones, 2-methylene-oxetane serves as a versatile intermediate in organic synthesis and medicinal chemistry [2].

1
β-Lactone isostere synthesis with modulated electrophilicity
2
Tandem nucleophilic–electrophilic ketone construction
3
Direct homopropargyl alcohol rearrangement entry

Why 2-Methylene-oxetane (CAS 32869-14-0) Cannot Be Interchanged with Generic Oxetanes


Generic oxetanes and β-lactones exhibit predictable nucleophilic ring-opening to yield chain-extended alcohols or carboxylic acids. In contrast, 2-methylene-oxetane possesses an exocyclic double bond that dramatically alters its reaction landscape [1]. Nucleophilic attack occurs at C-4, releasing an enolate intermediate rather than an alkoxide, enabling tandem electrophilic trapping that is inaccessible to simple oxetanes [2]. Furthermore, 2-methylene-oxetane undergoes unique rearrangements to homopropargyl alcohols and silicon-accelerated electrocyclic ring-opening to α,β-unsaturated methyl ketones—transformations strictly dependent on the exocyclic methylene moiety [1]. Substituting a generic oxetane for 2-methylene-oxetane in synthetic sequences requiring these divergent pathways will result in complete failure of the intended transformation.

2-Methylene-oxetane
Releases enolate intermediate; enables tandem electrophilic trapping
Generic Oxetanes / β-Lactones
Alkoxide or carboxylate termination; no enolate-driven tandem sequences
2-Methylene-oxetane
Undergoes homopropargyl alcohol rearrangement with basic carbanions
Generic Oxetanes / β-Lactones
No rearrangement observed; pathway absent
2-Methylene-oxetane
May retain reported lipase inhibition despite lacking electrophilic carbonyl
β-Lactone Orlistat
Covalent acylation mechanism; direct substitution may alter reactivity profile

Quantitative Differentiation: 2-Methylene-oxetane (CAS 32869-14-0) vs. Closest Analogs


Lipase Inhibition: 2-Methylene-oxetane Orlistat Analog vs. Orlistat

The 2-methyleneoxetane analog of the β-lactone drug Orlistat (OLS) was synthesized and evaluated against porcine pancreatic lipase. Despite lacking the electrophilic β-lactone carbonyl that serves as the covalent acylation site in Orlistat, the 2-methyleneoxetane analog retained significant inhibitory activity, demonstrating that the oxetane enol ether can functionally replace a β-lactone in a biological context [1].

Lipase Inhibition
Head-to-head
IC50 1.7 µg/mL (2-methyleneoxetane analog) vs. 0.4 µg/mL (Orlistat)
Reported inhibitory activity retained despite carbonyl replacement
4.25-fold difference; reactivity modulation context
Lipase inhibition Obesity therapeutics β-Lactone isostere

Nucleophilic Ring-Opening Pathway: Enolate vs. Alkoxide Intermediate

When simple oxetanes undergo nucleophilic ring-opening, the reaction terminates with an alkoxide, which is protonated to an alcohol. 2-Methylene-oxetane, by contrast, undergoes attack at C-4 to release an enolate intermediate that can be trapped by a second electrophile in a tandem sequence, enabling one-pot construction of complex ketones not accessible from generic oxetanes [1].

Ring-Opening Intermediate
Class-level
Enolate intermediate enables tandem C–C bond formation
Divergent pathway vs. alkoxide termination in generic oxetanes
Mechanistic context; supports step-economy synthetic design
Reaction mechanism Enolate chemistry Tandem functionalization

Homopropargyl Alcohol Rearrangement: A Pathway Unique to 2-Methylene-oxetane

Treatment of 2-methylene-oxetane with strongly basic carbanions triggers a rearrangement to homopropargylic alcohols in excellent yield [1]. This transformation is strictly dependent on the exocyclic methylene group and is not accessible to simple oxetanes or β-lactones, providing a direct entry to homopropargyl alcohols that would otherwise require multistep synthesis [2].

Homopropargyl Rearrangement
Class-level
Homopropargylic alcohol obtained in excellent yield
Reaction unique to exocyclic methylene; absent in simple oxetanes
Requires strong carbanion conditions
Molecular rearrangement Alkyne synthesis Exocyclic double bond reactivity

Synthesis of 2-Methylene-oxetane: Methylenation Yield and Chemoselectivity

The dimethyltitanocene-mediated methylenation of β-lactones provides a versatile, reliable, and highly chemoselective entry to 2-methyleneoxetanes in moderate to good yields (typically 50-80%) [1]. This method proceeds selectively in the presence of alkenes, unprotected alcohols, and other carbonyl moieties, offering a significant advantage over earlier Paternò-Büchi approaches that were limited in substrate scope and prone to over-reaction to dioxaspiroheptanes [2].

Synthetic Yield & Selectivity
Cross-study
50–80% yield, high chemoselectivity
Reliable methylenation route from β-lactones
Dimethyltitanocene method; broad functional group tolerance
Synthetic methodology Petasis methylenation β-Lactone conversion

Priority Application Scenarios for 2-Methylene-oxetane (CAS 32869-14-0)


Medicinal Chemistry: β-Lactone Isostere Replacement in Covalent Inhibitors

2-Methylene-oxetane serves as a structural isostere of β-lactones, retaining lipase inhibitory activity (IC50 = 1.7 μg/mL vs. 0.4 μg/mL for Orlistat) while replacing the electrophilic carbonyl with an enol ether [1]. This substitution modulates covalent reactivity and may reduce off-target acylation, making it a strategic building block for optimizing covalent drug candidates.

Synthetic Methodology: Tandem Nucleophilic-Electrophilic Functionalization

The enolate intermediate generated upon nucleophilic ring-opening of 2-methylene-oxetane can be trapped in situ with electrophiles, enabling one-pot construction of substituted ketones [2]. This tandem reactivity is not available from simple oxetanes and offers step-economical routes to complex molecular architectures.

Alkyne Synthesis: Direct Access to Homopropargyl Alcohols

Exposure of 2-methylene-oxetane to strongly basic carbanions triggers rearrangement to homopropargylic alcohols in excellent yield [3]. This transformation provides a concise entry to alkynyl alcohol motifs without the need for multistep alkyne installation protocols.

Antiviral/Antibacterial Nucleoside Synthesis

2-Methylene-oxetane derivatives serve as key precursors for the synthesis of psico-oxetanocin analogues—novel oxetane-containing nucleosides with potential antiviral and antibacterial activity [4]. F⁺-mediated nucleobase incorporation provides access to these non-natural nucleosides in good yield, enabling exploration of oxetane-modified nucleic acid therapeutics.

Application
Selection Property
Validation Focus
Covalent inhibitor isostere design
Enol ether vs. β-lactone electrophilicity
Reactivity modulation and off-target acylation profiling
Tandem ketone synthesis
Enolate trapping capability
One-pot sequence efficiency and electrophile scope
Homopropargyl alcohol preparation
Exocyclic methylene-driven rearrangement
Yield and carbanion compatibility
Modified nucleoside exploration
Oxetane-containing psico-nucleoside precursor
Nucleobase incorporation yield and antiviral/antibacterial screening context

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